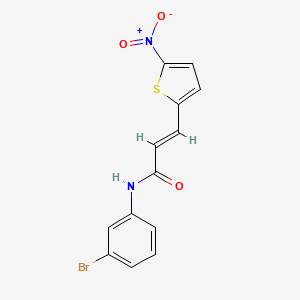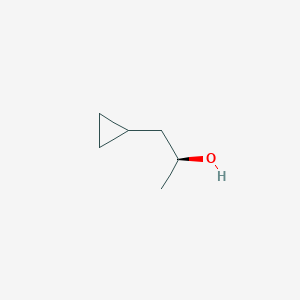
(2S)-1-cyclopropylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-cyclopropylpropan-2-ol: is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with acetaldehyde, followed by hydrolysis to yield (2S)-1-cyclopropylpropan-2-ol.
Reduction of Ketones: Another method includes the reduction of 1-cyclopropylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of cyclopropylpropanone in the presence of a chiral catalyst to ensure the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-1-cyclopropylpropan-2-ol can be oxidized to 1-cyclopropylpropan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to cyclopropylpropan-2-amine using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-cyclopropylpropan-2-one.
Reduction: Cyclopropylpropan-2-amine.
Substitution: 1-cyclopropyl-2-chloropropane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of new therapeutic agents.
- Studied for its effects on various biological pathways.
Industry:
- Utilized in the manufacture of specialty chemicals.
- Employed in the production of advanced materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of (2S)-1-cyclopropylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2R)-1-cyclopropylpropan-2-ol: The enantiomer of (2S)-1-cyclopropylpropan-2-ol, differing in stereochemistry.
1-cyclopropylpropan-2-one: The oxidized form of this compound.
Cyclopropylpropan-2-amine: The reduced form of this compound.
Uniqueness:
- The (2S) configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interaction with biological targets.
- The presence of the cyclopropyl group adds strain to the molecule, affecting its chemical behavior and stability.
Eigenschaften
IUPAC Name |
(2S)-1-cyclopropylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQQUHYWTTUEQJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432621-12-9 |
Source


|
| Record name | (2S)-1-cyclopropylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)
![N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide](/img/structure/B2846741.png)
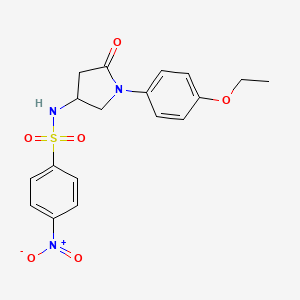
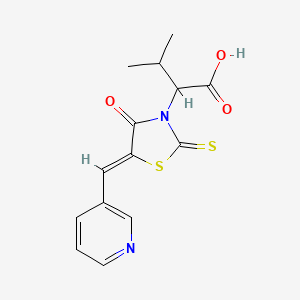
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2846750.png)
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
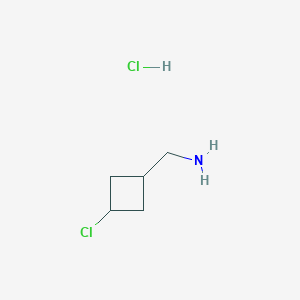

![N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2846759.png)
